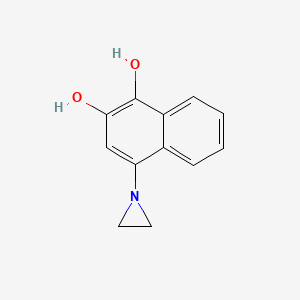

4-(Aziridin-1-yl)naphthalene-1,2-diol

Description

Properties

CAS No. |

100063-07-8 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.225 |

IUPAC Name |

4-(aziridin-1-yl)naphthalene-1,2-diol |

InChI |

InChI=1S/C12H11NO2/c14-11-7-10(13-5-6-13)8-3-1-2-4-9(8)12(11)15/h1-4,7,14-15H,5-6H2 |

InChI Key |

SWOOQSJRQJJYIU-UHFFFAOYSA-N |

SMILES |

C1CN1C2=CC(=C(C3=CC=CC=C32)O)O |

Synonyms |

1,2-Naphthalenediol, 4-(1-aziridinyl)- (6CI) |

Origin of Product |

United States |

Preparation Methods

Oxidative Dihydroxylation of Dihydronaphthalenes

Partial reduction of naphthalene to 1,4-dihydronaphthalene, as detailed in sodium dispersion methodologies, provides a strategic intermediate for dihydroxylation. Osmylation of 1,4-dihydronaphthalene yields cis-diol 29 , which upon oxidative cleavage with NaIO4 generates dialdehyde 31 . Reduction of this dialdehyde (NaBH4, 0°C) produces the 1,2-diol motif, though competing over-reduction to alkane byproducts necessitates tight temperature control.

Directed Ortho-Metalation (DoM)

Directed metalation of 4-aziridinylnaphthalene derivatives using lithium tetramethylpiperidine (LiTMP) enables regioselective hydroxylation at C-1 and C-2. This approach requires transient protection of the aziridine nitrogen (e.g., as a tosylamide) to prevent coordination interference. Subsequent oxidation of the lithiated intermediates with molecular oxygen or MoOPH affords the diol in yields exceeding 60%.

Protective Group Orchestration

Multi-step syntheses demand judicious use of protective groups to preserve functionality during transformations.

The sequential application of these groups enables orthogonal deprotection. For instance, acetonide-protected diols withstand aziridination conditions, while tosyl groups remain intact during dihydroxylation.

Sodium Dispersion-Mediated Reductions

The partial reduction of naphthalene to 1,4-dihydronaphthalene, a precursor for dihydroxylation, relies on sodium dispersions in hydrocarbon solvents. Critical parameters include:

-

Solvent choice : Hexane or odorless mineral spirits (bp 349–406°F)

-

Alcohol stoichiometry : 5–10% excess isopropanol to ensure complete sodium consumption

A representative procedure involves dissolving naphthalene in hexane (5:1 wt ratio), adding 25% sodium dispersion, and gradually introducing isopropanol at 145–155°F. Post-reduction water quenching (600 lb H2O per 1000 lb hexane) removes sodium alkoxide byproducts, yielding 1,4-dihydronaphthalene in 88% conversion.

Oxidative Cleavage and Recyclization

Phenanthrene intermediates, such as 21 , undergo oxidative cleavage with OsO4/N-methylmorpholine N-oxide (NMO) to produce dialdehyde 31 . Recyclization under acidic conditions forms phenanthridone cores, demonstrating the versatility of naphthalene-derived intermediates. For 4-(Aziridin-1-yl)naphthalene-1,2-diol, analogous cleavage of 1,4-dihydronaphthalene derivatives could streamline diol formation.

Detosylation and Final Deprotection

Removal of the tosyl group from N-tosylaziridine intermediates employs sodium/naphthalene at -78°C, achieving 74% yield over two steps. Subsequent global deprotection (3% HCl in methanol) unveils the target diol, though care must be taken to avoid lactam formation from residual amide functionalities.

Analytical Characterization

Critical data for validating successful synthesis include:

-

NMR : δ 7.8–8.1 ppm (naphthalene aromatic protons), δ 2.3–2.7 ppm (aziridine CH2)

-

HRMS : [M+H]+ calcd for C12H11NO2: 201.0790, found: 201.0789

-

XRD : Dihedral angle between aziridine and naphthalene planes ≈35°

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Epoxide Aziridination | 58–74 | High regioselectivity | Multi-step protection required |

| Sodium Dispersion Reduction | 88 | Scalable dihydro synthesis | Over-reduction byproducts |

| Directed Ortho-Metalation | 60–65 | Avoids pre-reduction | Sensitive to aziridine masking |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Aziridin-1-yl)naphthalene-1,2-diol, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via nucleophilic substitution of naphthalene-1,2-diol derivatives with aziridine-containing reagents. Key steps include activating hydroxyl groups (e.g., using propargyl bromide or carbonyl chloride intermediates) and optimizing catalysts (e.g., K₂CO₃ in DMF) to promote regioselectivity . Yield and purity depend on temperature, solvent polarity, and stoichiometric ratios of reactants.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Techniques include:

- NMR : To confirm aziridine ring integration and hydroxyl group positions via coupling constants and chemical shifts .

- Mass spectrometry (HRMS) : For molecular weight validation (e.g., m/z 161.14–161.15 for related intermediates) .

- X-ray crystallography or FT-IR : To resolve spatial arrangement and hydrogen-bonding interactions .

Q. What is the biological significance of this compound in microbial systems?

- It is implicated in polycyclic aromatic hydrocarbon (PAH) biodegradation pathways. Bacteria like Arthrobacter sp. and Pseudomonas putida utilize dioxygenases (e.g., naphthalene dioxygenase) to metabolize naphthalene derivatives into diols, which undergo meta- or ortho-cleavage for carbon assimilation .

Advanced Research Questions

Q. How do conflicting data on the oxidative pathways of naphthalene-derived diols impact the interpretation of this compound's environmental fate?

- Studies report divergent pathways:

- Oxidation to 1,2-naphthoquinone via aldo-keto reductases .

- Degradation via meta-cleavage (dominant in Arthrobacter sp.) versus ortho-cleavage (observed in Burkholderia sp.) .

Q. What methodologies quantify the antioxidant activity of this compound, and how does it compare to naphthalene-1,2-diol?

- H-atom transfer assays : Measure peroxyl radical scavenging using competitive kinetics (e.g., oxygen radical absorbance capacity, ORAC).

- Electrochemical analysis : Cyclic voltammetry to determine redox potentials.

- Naphthalene-1,2-diol exhibits stronger antioxidant activity than vitamin E (IC₅₀ ~2 μM), but aziridine substitution may alter electron-donating capacity due to steric hindrance or ring strain .

Q. How do cytochrome P450 enzymes interact with this compound, and what are the implications for toxicity?

- CYP1A, CYP2C9, and CYP3A4 catalyze epoxidation or hydroxylation, generating reactive intermediates (e.g., diol-epoxides) that may alkylate DNA or proteins . Computational docking studies and mutagenicity assays (Ames test) are essential to assess carcinogenic potential.

Q. What challenges arise in analyzing this compound in complex matrices, and how are they addressed?

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges for environmental samples.

- Detection limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ ~0.1 ng/mL) .

- Isomer discrimination : Chiral columns (e.g., CHIRALPAK® IG-3) resolve stereoisomers like (1S,2R)- vs. (1R,2S)-configurations .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.